Ethyl 3,5-di-O-caffeoylquinate
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Overview
Description
Ethyl 3,5-di-O-caffeoylquinate: This compound is known for its remarkable antioxidative and anti-inflammatory attributes. Its IUPAC name is ethyl (3R,5R)-3,5-bis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-di-O-caffeoylquinate can be synthesized through esterification reactions involving caffeic acid derivatives and quinic acid. The reaction typically involves the use of ethyl alcohol as a solvent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as chromatography. The compound is then crystallized to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-di-O-caffeoylquinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted caffeoylquinic acid derivatives.
Scientific Research Applications
Ethyl 3,5-di-O-caffeoylquinate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Studied for its antioxidative properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food industry as a natural antioxidant to preserve food quality.
Mechanism of Action
The mechanism of action of ethyl 3,5-di-O-caffeoylquinate involves its interaction with various molecular targets and pathways:
Antioxidative Action: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Molecular Targets: The compound targets pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Ethyl 3,5-di-O-caffeoylquinate is unique due to its dual caffeoyl groups, which enhance its antioxidative and anti-inflammatory properties. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,4-di-O-caffeoylquinic acid: Differing in the position of the caffeoyl groups.
Chlorogenic acid: A well-known caffeoylquinic acid derivative with similar antioxidative properties.
These compounds share similar biological activities but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C27H28O12 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
ethyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(38-23(32)9-5-15-3-7-17(28)19(30)11-15)25(34)22(14-27)39-24(33)10-6-16-4-8-18(29)20(31)12-16/h3-12,21-22,25,28-31,34,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25?,27?/m1/s1 |
InChI Key |
RVRNQEQEOJQOCP-MTGINRALSA-N |
Isomeric SMILES |
CCOC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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